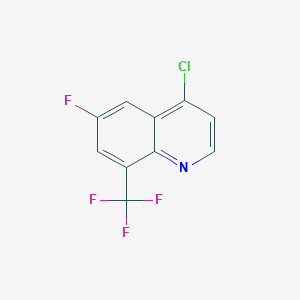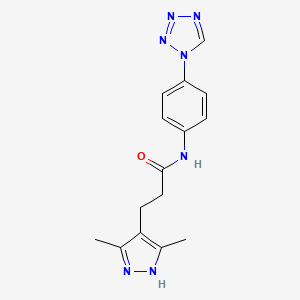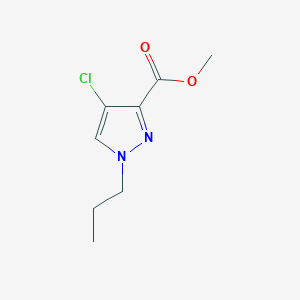
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is a fluorinated quinoline derivative with the molecular formula C10H4ClF4N. This compound is part of a broader class of quinolines, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mécanisme D'action
Target of Action
This compound belongs to the quinoline family, which is known for its wide range of biological activities
Mode of Action
Quinoline derivatives are known to interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often resulting in antibacterial, antineoplastic, and antiviral activities .
Result of Action
Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Action Environment
The fluorine atom in azaaromatics is known to enhance the biological activity of fluorinated compounds and provide some unique properties .
Méthodes De Préparation
The synthesis of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Industrial production methods often leverage these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the fluorine atom is a common reaction, often using reagents such as sodium methoxide.
Oxidation and Reduction: These reactions can modify the quinoline ring, although specific conditions and reagents vary based on the desired product.
Cross-Coupling Reactions: These reactions are used to introduce various functional groups into the quinoline ring, enhancing its biological activity.
Major products formed from these reactions include derivatives with enhanced biological activities, such as antibacterial and antiviral properties .
Applications De Recherche Scientifique
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline is unique due to its trifluoromethyl group, which enhances its biological activity and stability . Similar compounds include:
4-Aminoquinoline: Known for its antimalarial properties.
Fluoroquinolones: A class of antibiotics with broad-spectrum activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
These compounds share the quinoline backbone but differ in their functional groups and specific applications, highlighting the versatility and importance of quinoline derivatives in various fields.
Propriétés
IUPAC Name |
4-chloro-6-fluoro-8-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-8-1-2-16-9-6(8)3-5(12)4-7(9)10(13,14)15/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYKCNVQKBBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=C1Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)



![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)



![N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2943719.png)
![4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)



